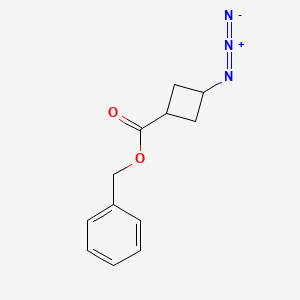
2-(1,3-Thiazol-4-ylmethoxy)aniline
Übersicht
Beschreibung
2-(1,3-Thiazol-4-ylmethoxy)aniline is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(1,3-Thiazol-4-ylmethoxy)aniline is 1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(1,3-Thiazol-4-ylmethoxy)aniline is a powder that is stored at room temperature . It has a molecular weight of 206.27 .Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase Inhibitors
A study by Wang et al. (2004) explored the synthesis and structure-activity relationships (SARs) leading to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These compounds, structurally related to 2-(1,3-Thiazol-4-ylmethoxy)aniline, showed potent inhibitory activity against cyclin-dependent kinase-2 (CDK2), a critical enzyme for cell cycle regulation. X-ray crystallography of these inhibitors provided insight into their mechanism of action and supported their potential as therapeutic agents for diseases driven by cell cycle dysregulation, such as cancer (Wang et al., 2004).
Corrosion Inhibition
Daoud et al. (2014) investigated the corrosion inhibition properties of a compound structurally similar to 2-(1,3-Thiazol-4-ylmethoxy)aniline on mild steel in acidic solutions. The study demonstrated the compound's efficiency as a corrosion inhibitor, highlighting its potential in protecting metals from corrosion in industrial applications. The findings suggest that such compounds could play a significant role in extending the lifespan of metal components exposed to corrosive environments (Daoud et al., 2014).
Chemosensors for Metal Ions
Research by Shree et al. (2019) introduced derivatives of 2-(1,3-Thiazol-4-ylmethoxy)aniline as efficient chemosensors for detecting aluminum ions (Al3+) in living cells. These chemosensors demonstrated high selectivity and sensitivity towards Al3+, showcasing their potential in environmental monitoring and biological research for tracking metal ion dynamics within living organisms (Shree et al., 2019).
Nanoparticle Design for Controlled Release
Lv et al. (2017) utilized the reactivity of aniline and 2,5-dimercapto-1,3,4-thiadiazole (related to 2-(1,3-Thiazol-4-ylmethoxy)aniline) to create nanoparticles with distinct nanostructures for controlled release applications. These nanoparticles, designed for redox-responsive release, offer potential in drug delivery and self-healing materials, demonstrating the versatility of thiazole derivatives in materials science (Lv et al., 2017).
Antimicrobial and Antioxidant Applications
Wu et al. (2014, 2015) synthesized complexes with bis(benzimidazol-2-ylmethyl)aniline derivatives, showing significant DNA-binding properties, antioxidant activities, and potential as antimicrobial agents. These studies highlight the biomedical applications of compounds related to 2-(1,3-Thiazol-4-ylmethoxy)aniline, offering insights into their role in medicinal chemistry for developing new therapeutic agents (Wu et al., 2014) (Wu et al., 2015).
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHYIDXZCJBXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)


![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)
![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)

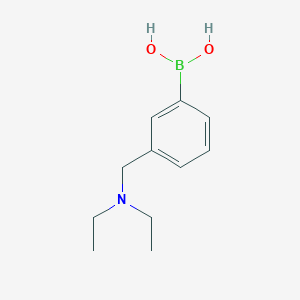
![7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1531988.png)
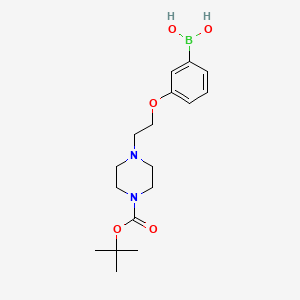
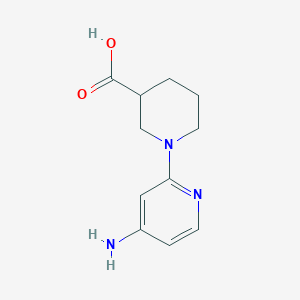
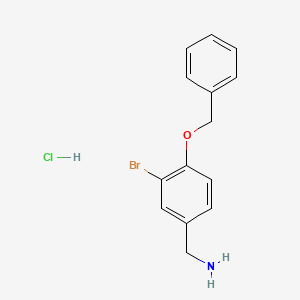
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)
